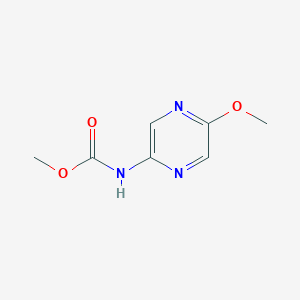
Methyl (5-methoxypyrazin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-methoxypyrazin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a pyrazine ring substituted with a methoxy group and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5-methoxypyrazin-2-yl)carbamate typically involves the reaction of 5-methoxypyrazine with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a tertiary amine. The reaction proceeds via nucleophilic addition of the pyrazine nitrogen to the isocyanate, followed by cyclization to form the carbamate.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed. The reaction conditions are optimized to achieve high yield and purity of the product. The process is scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-methoxypyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Methyl (5-methoxypyrazin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl (5-methoxypyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Methyl (5-methoxypyrazin-2-yl)carbamate can be compared with other similar compounds, such as:
Methyl (5-nitropyrazin-2-yl)carbamate: Similar structure but with a nitro group instead of a methoxy group.
Methyl (5-chloropyrazin-2-yl)carbamate: Contains a chlorine atom instead of a methoxy group.
Methyl (5-aminopyrazin-2-yl)carbamate: Contains an amino group instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the pyrazine ring.
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl N-(5-methoxypyrazin-2-yl)carbamate |
InChI |
InChI=1S/C7H9N3O3/c1-12-6-4-8-5(3-9-6)10-7(11)13-2/h3-4H,1-2H3,(H,8,10,11) |
InChI Key |
MYFQFGSXHYDFKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















